molecular formula C6H3IN2O B1387804 6-Hydroxy-5-iodonicotinonitrile CAS No. 1135283-36-1

6-Hydroxy-5-iodonicotinonitrile

Cat. No.: B1387804
CAS No.: 1135283-36-1
M. Wt: 246.01 g/mol
InChI Key: DULWGPPUDDROTD-UHFFFAOYSA-N
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Description

6-Hydroxy-5-iodonicotinonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H3IN2O and a molecular weight of 246.01 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.01 g/mol . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Safety and Hazards

The safety data sheet for 6-Hydroxy-5-iodonicotinonitrile indicates that it may cause an allergic skin reaction and serious eye irritation . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Result of Action

Similar compounds like 6hln have been shown to impact memory, oxidative stress, and the activity of the cholinergic system in the brain . It’s possible that 6-Hydroxy-5-iodonicotinonitrile may have similar effects, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

6-Hydroxy-5-iodonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as antioxidant enzymes . These interactions often involve the modulation of enzyme activity, either through direct binding or through indirect effects on enzyme expression levels.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect oxidative stress levels in cells, thereby impacting cell viability and function . Additionally, it has been found to influence the activity of the cholinergic system in the brain, which is crucial for memory and cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with liver enzymes involved in nicotine metabolism, such as cytochrome P450 2A6 (CYP2A6) . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its effects may diminish as it degrades . Long-term exposure to this compound has been associated with sustained changes in oxidative stress levels and cognitive function in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress . At higher doses, it can lead to toxic effects, including increased oxidative damage and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotine:acceptor 6-oxidoreductase, which plays a role in the hydroxylation of nicotine . This interaction can influence metabolic flux and the levels of various metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function, as the compound’s activity may vary depending on its precise location within the cell. For example, its presence in the mitochondria or endoplasmic reticulum can influence oxidative stress levels and protein folding processes .

Properties

IUPAC Name

5-iodo-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULWGPPUDDROTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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